2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group, a methoxyphenyl group, and a thiazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazine ring, followed by the introduction of the benzylidenehydrazinyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction could yield a more hydrogenated form of the compound.
Scientific Research Applications
2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[(2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 2-[(2E)-2-benzylidenehydrazinyl]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide apart is its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2Z)-2-[(E)-benzylidenehydrazinylidene]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18N4O3S/c1-26-15-9-7-14(8-10-15)21-18(25)16-11-17(24)22-19(27-16)23-20-12-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3,(H,21,25)(H,22,23,24)/b20-12+ |
InChI Key |
TYZOUJSAJZIEJG-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N/N=C/C3=CC=CC=C3)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC=CC=C3)S2 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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